6-Isopropylpyridine-2-sulfonamide

描述

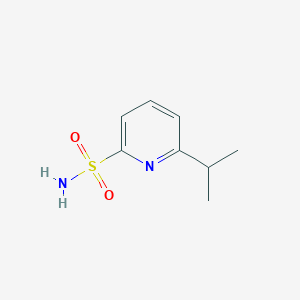

Structure

2D Structure

3D Structure

属性

分子式 |

C8H12N2O2S |

|---|---|

分子量 |

200.26 g/mol |

IUPAC 名称 |

6-propan-2-ylpyridine-2-sulfonamide |

InChI |

InChI=1S/C8H12N2O2S/c1-6(2)7-4-3-5-8(10-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |

InChI 键 |

IXXOZFFDTOZYIJ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=NC(=CC=C1)S(=O)(=O)N |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Isopropylpyridine 2 Sulfonamide

Established Synthetic Pathways for Pyridine (B92270) Sulfonamides

The creation of the sulfonamide bond is a fundamental transformation in organic synthesis, with several well-established and emerging methodologies available to chemists.

Conventional Routes via Sulfonyl Chlorides and Amines

The most traditional and widely practiced method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. eurjchem.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. eurjchem.comnih.gov Dichloromethane is a common solvent for this transformation. eurjchem.com The process is robust and applicable to a wide range of substrates, making it a staple in both academic and industrial laboratories. eurjchem.com For instance, various substituted benzene (B151609) sulfonyl chlorides can be reacted with aminopyridines at room temperature to produce the corresponding sulfonamide derivatives. eurjchem.com

This classical approach, while effective, often necessitates the use of stoichiometric amounts of base and chlorinated solvents, which can present environmental and safety concerns. The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Innovations in Green Chemistry and Flow Chemistry for Sulfonamide Synthesis

Green Chemistry Approaches:

Water as a Solvent: Researchers have successfully developed methods for sulfonamide synthesis using water as the solvent, eliminating the need for volatile organic compounds. sci-hub.sersc.org These aqueous methods can be performed at room temperature and often provide excellent yields and product purity without extensive purification. rsc.org

Catalyst-Free and Neat Conditions: Some green methodologies have even eliminated the need for a catalyst or solvent altogether, conducting the reaction under "neat" conditions. sci-hub.se This further reduces the environmental impact of the synthesis.

Electrochemical Synthesis: An innovative electrochemical approach offers a catalyst- and oxidant-free method for synthesizing sulfonamides. nih.gov This technique involves the in-situ generation of both the nucleophile and electrophile, providing a unique and environmentally friendly pathway. nih.gov

Flow Chemistry:

Flow chemistry has emerged as a powerful tool for the synthesis of sulfonamide libraries in a rapid, safe, and scalable manner. acs.orgacs.org In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. acs.org This technology offers several advantages over traditional batch processing, including:

Enhanced safety and control. acs.org

Improved reproducibility and scalability. acs.org

The ability to perform reactions at high temperatures and pressures. acs.org

Facilitation of automated library synthesis. acs.org

Specific Synthesis of Isopropylpyridine-Sulfonamide Moieties

The synthesis of specific isomers, such as 5-isopropylpyridine-2-sulfonamide (B68584), requires a more tailored approach, often involving multi-step sequences starting from readily available precursors.

Preparation of 5-Isopropylpyridine-2-sulfonamide and Related Isomers from Precursors

A documented synthesis of 5-isopropylpyridine-2-sulfonamide starts with 2-chloro-5-isopropyl-pyridine. google.com This precursor is then converted to 5-isopropyl-pyridine-2-thiol through a reaction with thiourea. google.com Subsequent chlorination of the thiol with chlorine in acetic acid yields the key intermediate, 5-isopropyl-pyridine-2-sulfonyl chloride. google.com Finally, treatment of this sulfonyl chloride with aqueous ammonium (B1175870) hydroxide (B78521) affords the desired 5-isopropyl-pyridine-2-sulfonamide. google.com

This multi-step process highlights the strategic planning required to introduce the desired functional groups at specific positions on the pyridine ring.

Functional Group Interconversions and Pyridine Ring Modifications

The versatility of the pyridine ring allows for a variety of functional group interconversions and modifications to access a diverse range of sulfonamide derivatives. For example, methods have been developed for the direct conversion of aromatic carboxylic acids to sulfonyl chlorides. princeton.edunih.gov This transformation, which can be followed by a one-pot amination, provides a novel route to sulfonamides from readily available starting materials. princeton.edunih.gov

Furthermore, the reactivity of the pyridine ring itself can be modulated. For instance, the presence of certain substituents can influence the site of further reactions. The acidity of the sulfonamide N-H bond can also play a role, sometimes leading to double sulfonylation products under basic conditions. nih.gov Careful control of reaction conditions and the use of protecting groups are often necessary to achieve the desired outcome.

Integration of 6-Isopropylpyridine-2-sulfonamide into Complex Molecular Architectures

The this compound moiety is a valuable building block for the construction of more complex molecules with potential biological activity. Its incorporation into larger scaffolds is a key strategy in drug discovery programs.

For example, the potassium salt of 5-isopropyl-pyridine-2-sulfonamide has been reacted with a substituted pyrimidine (B1678525) derivative to form a more complex molecule. google.com This demonstrates how the sulfonamide can act as a nucleophile in a substitution reaction to link different heterocyclic systems. The resulting complex structures can then be further modified to create a library of compounds for biological screening.

Strategies for Coupling with Heterocyclic Systems (e.g., Pyrimidine Derivatives)

The coupling of this compound with heterocyclic systems, such as pyrimidine derivatives, can lead to the formation of novel molecular hybrids with potentially enhanced biological activities. The hybridization of a sulfonamide with a pyrimidine core is a recognized strategy in drug discovery, aiming to combine the pharmacophoric features of both moieties. researchgate.net

A common strategy to achieve such coupling involves the reaction of a pyridine sulfonyl chloride with an amino-substituted heterocycle. In this context, 6-isopropylpyridine-2-sulfonyl chloride would serve as a key intermediate. This intermediate can be synthesized from 6-isopropyl-2-aminopyridine through a diazotization reaction followed by treatment with sulfur dioxide in the presence of a copper catalyst.

Once the sulfonyl chloride is obtained, it can be reacted with an aminopyrimidine in the presence of a base, such as pyridine, in an appropriate solvent like acetone. nih.gov This reaction proceeds via a nucleophilic attack of the amino group of the pyrimidine on the sulfonyl chloride, leading to the formation of a sulfonamide linkage.

The following table outlines a proposed reaction scheme for the coupling of this compound with an aminopyrimidine.

| Reactant 1 | Reactant 2 | Reagents | Product |

| 6-Isopropylpyridine-2-sulfonyl chloride | Aminopyrimidine | Pyridine, Acetone | N-(Pyrimidin-yl)-6-isopropylpyridine-2-sulfonamide |

This synthetic approach allows for the generation of a library of pyrimidine-sulfonamide hybrids by varying the substitution pattern on the pyrimidine ring. The specific reaction conditions, such as temperature and reaction time, may require optimization for different substituted pyrimidines to achieve optimal yields.

Development of Conjugates and Hybrid Molecules

The development of conjugates and hybrid molecules incorporating the this compound scaffold represents a promising avenue for the discovery of new chemical entities with unique pharmacological profiles. This strategy involves linking the sulfonamide moiety to another pharmacologically active molecule to create a single chemical entity with dual or synergistic activities.

One approach to forming such conjugates is through the reaction of the sulfonamide nitrogen with a suitable linker or directly with another active molecule possessing a reactive functional group. For instance, the sulfonamide can be N-alkylated or N-acylated to introduce a variety of substituents, thereby creating a diverse range of hybrid molecules.

Research into the synthesis of thiopyrimidine-benzenesulfonamide compounds has demonstrated the feasibility of conjugating sulfonamide derivatives with other heterocyclic systems through linker moieties. mdpi.com A similar strategy could be employed for this compound. For example, the sulfonamide could be reacted with a halo-functionalized molecule to form a stable conjugate.

The following table presents a conceptual framework for the development of conjugates and hybrid molecules from this compound.

| Starting Material | Reactant/Linker | Reaction Type | Potential Hybrid Molecule |

| This compound | Alkyl halide with a second pharmacophore | N-Alkylation | Conjugate with an alkyl-linked pharmacophore |

| This compound | Acyl chloride of a bioactive carboxylic acid | N-Acylation | Hybrid molecule with an amide linkage |

| This compound | Isocyanate-containing molecule | Addition Reaction | Urea-linked hybrid molecule |

The design and synthesis of such conjugates and hybrid molecules allow for the exploration of new chemical space and the potential to address complex biological targets through multi-target engagement. The choice of the linked pharmacophore would be guided by the desired therapeutic application and an understanding of the structure-activity relationships of both the sulfonamide and the partner molecule.

Structure Activity Relationship Sar Elucidation and Ligand Optimization for 6 Isopropylpyridine 2 Sulfonamide Scaffolds

Identification of Pharmacophoric Features

The fundamental pharmacophore of the 6-isopropylpyridine-2-sulfonamide scaffold comprises a hydrogen-bond-accepting pyridine (B92270) nitrogen, a hydrogen-bond-donating sulfonamide nitrogen, and two hydrogen-bond-accepting sulfonamide oxygens, all arranged around a semi-rigid heterocyclic core. The isopropyl group serves as a key hydrophobic feature.

Docking studies on related pyridine-based N-sulfonamides have revealed that the nitrogen atom of the sulfonamide group can form crucial hydrogen bonds with protein residues, such as Met 98 in Hsp90α. acs.org Similarly, the pyridine nitrogen is a common hydrogen bond acceptor in ligand-protein interactions. nih.gov The sulfonamide functional group is a cornerstone of many therapeutic agents, and its derivatives are known to exhibit a wide array of biological activities, including antibacterial and anticancer effects. nih.govnih.gov The core structure of these active compounds typically involves the -SO₂NH₂ or -SO₂NH- group attached to a heterocyclic ring system. nih.gov The combination of the pyridine ring and the sulfonamide moiety creates a molecule with multiple points for potential interaction with a biological target, making it a promising scaffold for drug design. researchgate.net

Influence of Isopropyl Group Position and Stereochemistry on Biological Activity

The size, position, and stereochemistry of alkyl substituents on a pharmacophore can profoundly impact biological activity by influencing binding affinity, selectivity, and pharmacokinetic properties. For the this compound scaffold, the isopropyl group at the 6-position of the pyridine ring is predicted to be a significant determinant of its biological profile.

While direct SAR studies on the positional isomers of isopropylpyridine-2-sulfonamide are limited, research on related structures provides valuable insights. For instance, studies on a series of alkylimino-substituted sulfonamides have shown that the length of the alkyl chain affects physicochemical properties like pKa and the strength of intramolecular hydrogen bonds. nih.gov In one study, the hydrogen bond interaction strength peaked with a butyl substituent, suggesting that an optimal alkyl size and conformation exist for favorable interactions. nih.gov This indicates that the steric bulk of the isopropyl group on the pyridine ring is a critical factor.

Furthermore, the stereochemistry of such substituents can be crucial. In a series of arylpropyl sulfonamides, a specific (1R, 2R) configuration of the propyl group was found to be important for cytotoxic activity, highlighting that precise three-dimensional arrangement is key for effective target engagement. Therefore, if the isopropyl group were chiral (e.g., through modification), its stereochemistry would likely be a critical factor for optimization. The placement at the 6-position, adjacent to the sulfonamide group, is expected to heavily influence the rotational freedom of the sulfonamide and thus its preferred binding conformation.

| Feature | Observation on Related Scaffolds | Implication for this compound |

| Alkyl Group Size | Optimal alkyl chain length observed for intramolecular H-bonding in alkylimino-sulfonamides. nih.gov | The size of the isopropyl group is likely near-optimal for certain hydrophobic pocket interactions. |

| Position | Substitutions on the aromatic ring of sulfonamides can abolish or decrease activity. slideshare.net | The 6-position directly influences the sulfonamide group's orientation, which is critical for binding. |

| Stereochemistry | Specific stereoisomers of related propyl-containing compounds showed higher potency. | If chiral centers are introduced, specific enantiomers would be expected to show superior activity. |

Contribution of Pyridine Ring Substituents to Potency and Selectivity

Beyond the foundational isopropyl group, further substitution on the pyridine ring offers a pathway to modulate potency and selectivity. The electronic and steric properties of these additional substituents can fine-tune the molecule's interaction with its target.

Structure-activity relationship studies on various pyridine derivatives have consistently shown that the nature, number, and position of substituents are key to their biological effects, such as antiproliferative activity. The attachment of sulfa drugs to a pyridine ring system has been shown to lead to higher antibacterial and antifungal activities. researchgate.net

Key findings from related pyridine compounds include:

Electron-Donating Groups: The introduction of groups like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) can enhance biological activity.

Halogens: The effect of halogens (e.g., Cl, Br, F) is variable. While they can increase cell membrane permeability, their size and electronegativity can also lead to decreased activity.

Cyano vs. Ester Groups: In one study on pyridine-based N-sulfonamides, compounds possessing an ethoxycarbonyl group at the C5 position of the pyridine ring showed significantly higher antiviral activity than analogs with a cyano group at the same position. acs.org

| Substituent Type on Pyridine Ring | General Effect on Activity (from related compounds) | Example from Literature |

| Ethoxycarbonyl (-COOCH₂CH₃) | Increased antiviral activity compared to cyano. acs.org | Compound 15c and 15d showed higher activity against HSV-1 and CBV4. acs.org |

| Cyano (-CN) | Lower or no activity compared to ethoxycarbonyl. acs.org | Compounds 15a and 15b were less active. acs.org |

| Alkylthio (-SR) | Resulted in lower antiviral activities. acs.org | Benzothiazole ring at C5 and an alkylthio group at C4 led to lower activity. acs.org |

| Nitro (-NO₂) | Can increase antimicrobial activity. nih.gov | Nicotinic acid derivatives with nitro substituents were highly active. nih.gov |

Role of Sulfonamide Functional Group in Target Binding

The sulfonamide group (-SO₂NH₂) is a privileged functional group in medicinal chemistry, renowned for its ability to mimic a peptide bond and engage in critical hydrogen bonding interactions. In the this compound scaffold, this moiety is indispensable for anchoring the ligand to its biological target.

The sulfonamide group possesses both a hydrogen bond donor (the NH proton) and two hydrogen bond acceptors (the sulfonyl oxygens). This dual nature allows for a variety of robust interactions within a protein's binding pocket. For example, in studies of sulfonamide complexes with ruthenium(III), spectral data confirmed that both the nitrogen heteroatom of the sulfa ligand and the oxygen atoms of the sulfonamide group were involved in coordination with the metal ion. nih.gov This highlights the group's versatile binding capabilities.

Docking studies have visualized these interactions at an atomic level. The nitrogen atom of the sulfonamide group in certain pyridine-based derivatives was shown to form a hydrogen bond with the backbone of residue Met 98, while the oxygen of an acetyl group on the same compound bonded with Lys 58. acs.org In other contexts, the sulfonamide oxygens are recognized as a key binding motif that can mimic the α-keto amide of natural ligands.

Conformational Analysis and Bioactive Conformations

The bulky isopropyl group at the 6-position, ortho to the sulfonamide, exerts a significant steric influence. This steric hindrance is expected to restrict the rotation around the C2-S bond, favoring specific torsional angles and leading to a more defined set of low-energy conformations. Theoretical studies on related sulfonamides show that intramolecular hydrogen bonding can further stabilize specific conformations, leading to "closed" or "open" forms, which can have different Gibbs free energies. nih.gov The bioactive conformation—the specific shape the molecule adopts when bound to its target—is likely one of these low-energy states. Understanding and predicting this conformation is a key goal of ligand optimization, as it allows for the rational design of more rigid analogs that are "pre-organized" for binding, potentially increasing affinity and selectivity.

Computational Chemistry and Molecular Modeling Applications in 6 Isopropylpyridine 2 Sulfonamide Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 6-isopropylpyridine-2-sulfonamide, docking simulations are crucial for understanding its binding to target proteins, such as carbonic anhydrases (CAs). mdpi.comnih.govmdpi.comnih.gov

Molecular docking simulations have been instrumental in elucidating the binding modes of pyridine-sulfonamide derivatives within the active sites of various protein targets. For instance, in studies involving carbonic anhydrase inhibitors, docking reveals that the sulfonamide group typically coordinates with the zinc ion in the enzyme's active site. mdpi.commdpi.com The pyridine (B92270) ring and its substituents, such as the isopropyl group in this compound, then orient themselves within the active site cavity, forming specific interactions with surrounding amino acid residues.

In a study on pyridine-based N-sulfonamides, docking of compounds 15c and 15d into the active site of Hsp90α protein showed that the benzene (B151609) ring engaged in hydrophobic interactions. acs.org Similarly, docking of pyrimidine-sulfonamide hybrids into BRAFV600E revealed interactions with the core active site, including the nucleotide-binding site and the DFG motif. nih.gov For pyridine-3-sulfonamide (B1584339) derivatives targeting carbonic anhydrase, molecular docking has shown that the substitution pattern on the pyridine ring influences the interaction with either the hydrophilic or lipophilic halves of the active site. mdpi.comnih.gov This predictive capability allows researchers to visualize and understand how modifications to the this compound scaffold might alter its binding orientation and, consequently, its biological activity.

A detailed analysis of the docked poses of this compound and its analogs allows for the identification of key intermolecular interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and selectivity.

Hydrogen Bonds: The sulfonamide moiety is a key hydrogen bond donor and acceptor. The nitrogen atom of the sulfonamide group can form hydrogen bonds with protein residues. acs.org For example, in the docking of certain pyridine-based N-sulfonamides, a hydrogen bond was observed between the sulfonamide nitrogen and the residue Met 98. acs.org The pyridine nitrogen can also act as a hydrogen bond acceptor, as seen in the interaction with the hydroxyl group of Tyr82 in FKBP12. nih.govacs.org

Table 1: Key Intermolecular Interactions of Pyridine-Sulfonamide Derivatives from Docking Studies

| Compound Type | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Pyridine-based N-sulfonamides | Hsp90α | Asn 51, Met 98, Lys 58 | Hydrophobic, Hydrogen Bond |

| Pyrimidine-sulfonamide hybrids | BRAFV600E | Leu505 (DIF motif) | Hydrophobic |

| Pyridine-3-sulfonamides | Carbonic Anhydrase | His94, His96, His119, Thr199, Thr200 | Zinc Coordination, Hydrogen Bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-biolabs.com These models are then used to predict the activity of new, unsynthesized compounds.

QSAR models are developed using a "training set" of compounds with known biological activities. nih.gov For sulfonamide derivatives, multiple linear regression (MLR) is a commonly used statistical method to build these models. nih.gov For example, a QSAR model for the herbicidal activity of 3-(pyridin-2-yl)benzenesulfonamide derivatives was developed and showed good predictive accuracy. researchgate.net Similarly, QSAR models have been successfully constructed for sulfonamide inhibitors of human carbonic anhydrase II, where receptor-based 3D-QSAR models showed better predictive ability than ligand-based models.

The predictive performance of a QSAR model is assessed using statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). A high R² value indicates a good fit of the model to the training data, while a high q² value indicates good predictive power for new compounds. For a series of sulfonamide inhibitors of CAII, a receptor-based CoMFA model gave a q² of 0.623 and an r² of 0.986, indicating a highly predictive model.

Table 2: Predictive Performance of Selected QSAR Models for Sulfonamide Derivatives

| Compound Class | Target | QSAR Method | q² | R² | Reference |

|---|---|---|---|---|---|

| Carbonic Anhydrase II Inhibitors | CAII | CoMFA (receptor-based) | 0.623 | 0.986 | researchgate.net |

| Carbonic Anhydrase II Inhibitors | CAII | CoMSIA (receptor-based) | 0.562 | 0.987 | researchgate.net |

| Cyclic Sulfonamide Derivatives | SARS-CoV-2 | MLR | - | 0.77 (training), 0.95 (test) | researchgate.net |

QSAR models identify key molecular descriptors that correlate with the pharmacological response. These descriptors can be steric, electronic, or hydrophobic in nature. By understanding which properties are important for activity, chemists can rationally design new molecules with improved potency.

For sulfonamide derivatives, important descriptors have been identified in various studies. In a study of anticancer sulfonamides, properties such as mass, polarizability, electronegativity, and van der Waals volume were found to be key predictors of activity. nih.gov Another QSAR study on herbicidal sulfonamides highlighted the importance of specific structural features for high activity. researchgate.net The identification of these influential descriptors is a critical outcome of QSAR analysis, providing a roadmap for the structural optimization of compounds like this compound.

Advanced Quantum Chemical Calculations (e.g., Density Functional Theory)

Advanced quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate the electronic properties of molecules with high accuracy. nih.govnih.gov These calculations provide a deeper understanding of the intrinsic properties of this compound that govern its reactivity and interactions.

DFT calculations can be used to determine a wide range of molecular properties, including:

Optimized molecular geometry: Providing the most stable 3D structure of the molecule.

Distribution of electron density: Identifying electron-rich and electron-poor regions, which are important for intermolecular interactions.

Energies of molecular orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate and accept electrons, respectively, and are often used as descriptors in QSAR studies. researchgate.net

Electrostatic potential maps: Visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

In the context of QSAR, DFT-calculated descriptors can lead to more robust and predictive models. For example, a QSAR study on anthelmintic benzimidazole (B57391) derivatives used descriptors calculated at the B3LYP/6-311G(d,p) level of theory, including the dipole moment and HOMO energy. researchgate.net Similarly, DFT has been employed to study the stability of different forms of sulfonamide Schiff base analogues. nih.gov For this compound, DFT calculations can provide valuable insights into its electronic structure, which can then be correlated with its biological activity and used to refine the design of new, more effective derivatives.

Electronic Structure Properties and Reactivity Prediction

Computational analyses can provide quantitative measures of these electronic effects. For instance, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the molecule's reactivity. A higher HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). ias.ac.in The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. ijcce.ac.ir

Electrostatic potential maps can visualize the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, the oxygen atoms of the sulfonamide group and the nitrogen of the pyridine ring are expected to be regions of negative electrostatic potential, making them potential sites for electrophilic attack or coordination with metal ions. Conversely, the hydrogen atom of the sulfonamide group would exhibit a positive potential, indicating its propensity for hydrogen bonding.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Relates to the ionization potential and nucleophilicity. |

| LUMO Energy | -1.2 eV | Relates to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are illustrative and would require specific DFT calculations for precise determination.

The reactivity of this compound can be further predicted by calculating various reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index. These parameters provide a quantitative basis for understanding how the molecule will interact with other chemical species, guiding the design of synthetic routes and predicting potential metabolic pathways. researchgate.net

Virtual Screening and De Novo Drug Design Approaches

The sulfonamide functional group is a well-established pharmacophore present in numerous clinically used drugs, most notably as inhibitors of carbonic anhydrase. mdpi.commdpi.comnih.gov This makes this compound an interesting candidate for virtual screening and de novo drug design campaigns targeting this enzyme family and others.

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.gov In a typical structure-based virtual screening workflow, the three-dimensional structure of the target protein is used to dock a library of small molecules, including potentially this compound and its derivatives. nih.govresearchgate.net Docking algorithms predict the binding mode and affinity of the compounds in the active site of the protein. rjb.ro The sulfonamide group is known to coordinate with the zinc ion present in the active site of carbonic anhydrases, making it a key interaction for anchoring the inhibitor. mdpi.comnih.gov The pyridine and isopropyl moieties of this compound would then explore the surrounding binding pocket, and their interactions would determine the compound's potency and selectivity for different carbonic anhydrase isoforms.

De novo drug design, on the other hand, involves the computational construction of novel molecules with desired properties. biorxiv.org this compound can serve as a starting fragment in a de novo design strategy. Algorithms can be used to "grow" new functionalities onto the pyridine ring or the sulfonamide nitrogen to optimize interactions with the target protein. For instance, different substituents could be computationally added to the pyridine ring to enhance binding affinity or to improve pharmacokinetic properties.

Table 2: Illustrative Virtual Screening and De Novo Design Parameters

| Parameter | Description | Relevance to this compound |

| Docking Score | A predicted measure of the binding affinity between the ligand and the target protein. | A lower docking score for this compound would suggest a more favorable binding interaction with the target. |

| Pharmacophore Model | A 3D arrangement of essential features that a molecule must possess to be active. | The sulfonamide group would be a key feature in a pharmacophore model for carbonic anhydrase inhibitors. |

| Fragment-based Growth | A de novo design technique where a core fragment is elaborated to create a more potent molecule. | This compound could be used as a starting fragment, with computational methods suggesting modifications to improve its activity. |

The insights gained from these computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis and experimental testing of the most promising compounds, thereby saving time and resources. researchgate.neteijppr.com

In Vitro Preclinical Investigations and Biological Assay Methodologies

Enzyme Inhibition Assays and Kinetic Characterization

No studies reporting the enzymatic inhibition or kinetic characterization of 6-Isopropylpyridine-2-sulfonamide are available. The sulfonamide functional group is a well-known pharmacophore, particularly for the inhibition of carbonic anhydrases. Typically, research in this area would involve the following analyses:

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for quantifying the potency of an enzyme inhibitor. Standard assays, such as stopped-flow CO2 hydration assays for carbonic anhydrases, are commonly used to determine these values. However, no such data has been published for this compound.

To assess the therapeutic potential and potential for off-target effects, the selectivity of a compound is tested against a panel of related enzyme isoforms. For a sulfonamide, this would typically include various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IV, IX, XII). There is no information available regarding the selectivity profile of this compound.

Cell-Based Functional Assays for Target Engagement

Cell-based assays are essential to confirm that a compound interacts with its intended target within a cellular context. Techniques like cellular thermal shift assays (CETSA) or reporter gene assays could be employed to measure the target engagement of this compound. At present, no studies utilizing these or similar methods for this compound have been reported.

Cellular Signaling Pathway Analysis

The effect of a compound on cellular signaling pathways provides insight into its mechanism of action. Methods such as Western blotting, phospho-protein arrays, or transcriptomic analysis are used to investigate changes in signaling cascades upon compound treatment. There is no published research on how this compound may modulate any cellular signaling pathways.

Microorganism Growth Inhibition Assays

The sulfonamide class of compounds is known for its antimicrobial properties, primarily through the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis in many microorganisms. Standard assays to evaluate this include determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of bacterial and fungal strains. No data from such microorganism growth inhibition assays for this compound is publicly accessible.

Future Directions and Emerging Research Avenues for 6 Isopropylpyridine 2 Sulfonamide

Rational Design of Next-Generation Derivatives

The future of 6-isopropylpyridine-2-sulfonamide in drug discovery will likely begin with the rational design of new derivatives to explore and optimize potential therapeutic effects. By systematically modifying its structure, researchers can aim to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be fundamental, pinpointing which molecular modifications lead to desired biological outcomes. acs.org For instance, alterations to the isopropyl group or substitutions on the pyridine (B92270) ring could modulate the compound's interaction with biological targets. acs.org

Computational modeling and quantum chemistry can be employed to predict the effects of these structural changes, accelerating the design process and reducing the need for extensive empirical screening. acs.orgresearchgate.net This approach has been successful in designing other novel inhibitors and could be applied to develop derivatives of this compound with enhanced efficacy. mdpi.com

Exploration of Novel Therapeutic Indications

Given the wide range of biological activities exhibited by sulfonamide derivatives, a key area of future research will be the exploration of novel therapeutic applications for this compound and its analogs. ajchem-b.comresearchgate.netsciepub.com

Potential Therapeutic Areas for Investigation:

| Therapeutic Area | Rationale Based on Related Compounds |

| Oncology | Pyridine sulfonamides have been investigated as inhibitors of enzymes crucial for cancer progression, such as carbonic anhydrase. researchgate.netmdpi.com |

| Infectious Diseases | The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs. researchgate.net Research could explore its efficacy against a range of bacterial and viral pathogens. acs.org |

| Inflammatory Disorders | Certain sulfonamide derivatives have shown potential in treating inflammatory conditions like arthritis and inflammatory bowel disease. ajchem-b.com |

| Neurological Disorders | The versatility of the arylsulfonamide structure has led to its exploration in developing treatments for central nervous system (CNS) diseases. nih.gov |

Integration of Multi-Omics Data in Target Validation

A forward-thinking approach to understanding the mechanism of action of this compound would involve the integration of multi-omics data. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic view of the compound's effects on biological systems. nygen.ionih.govnih.gov This can help in identifying and validating specific molecular targets. researchgate.netfrontlinegenomics.com

For example, treating cells with the compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) could reveal the pathways it modulates. nih.gov This data-rich approach can uncover novel mechanisms of action and provide a stronger basis for clinical development. nygen.io

Development of Advanced Delivery Strategies

To maximize the therapeutic potential of this compound, future research should focus on developing advanced drug delivery systems. Poor water solubility can be a challenge for many promising compounds, limiting their bioavailability. mdpi.com

Potential Advanced Delivery Systems:

| Delivery System | Potential Benefits |

| Nanoparticles | Can improve solubility, protect the drug from degradation, and enable targeted delivery to specific tissues, potentially reducing side effects. fastercapital.com |

| Liposomes | These lipid-based vesicles can encapsulate the drug, enhancing its delivery and minimizing systemic exposure. fastercapital.com |

| Polymeric Micelles | Can be used to create stable formulations for oral delivery of hydrophobic drugs. mdpi.com |

| Transdermal Patches | Offer a non-invasive method of administration, providing controlled, sustained release of the drug. fastercapital.com |

These strategies can help overcome pharmacokinetic challenges and enhance the compound's efficacy. openpr.comuu.se

Collaborative Computational and Experimental Research Frameworks

The complexity of modern drug discovery necessitates a collaborative approach that integrates computational and experimental methods. frontiersin.org In the context of this compound, computational tools can be used for initial virtual screening and to predict the properties of new derivatives. nih.govmdpi.com These in silico findings can then guide and prioritize experimental work, such as chemical synthesis and biological testing. mdpi.com

This synergistic framework can streamline the research and development process, making it more efficient and cost-effective. By combining predictive modeling with empirical validation, researchers can accelerate the journey of this compound from a chemical entity to a potential therapeutic agent.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。